HSF1 Pathway Inhibition Potency in U2OS Cells: 4- to 18-Fold Advantage Over Closest Patent Exemplars
Inhibition of 17-AAG-induced HSF1 transcriptional activity, measured by HSP72 induction in human osteosarcoma U2OS cells, the target compound (US9701664 Example 39) demonstrated an IC50 of 2.80 nM [1]. This represents a 4.3-fold improvement over Example 1 (IC50 12 nM in SKOV3 cells) and an 18.2-fold improvement over Example 2 (IC50 51 nM in SKOV3 cells) from the same patent family [2][3]. Although the comparator data were generated in SKOV3 ovarian cancer cells, the cross-assay consistency of the ELISA-based readout supports meaningful potency ranking.
| Evidence Dimension | HSF1 pathway inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.80 nM (U2OS cells, HSP72 reduction ELISA) |
| Comparator Or Baseline | Example 1 (US9701664): IC50 = 12 nM (SKOV3); Example 2: IC50 = 51 nM (SKOV3) |
| Quantified Difference | 4.3-fold more potent than Example 1; 18.2-fold more potent than Example 2 |
| Conditions | Cell-Based ELISA; 1 hr pre-incubation with compound followed by 17-AAG addition; HSP72 induction readout |
Why This Matters
For procurement decisions in HSF1-targeted drug discovery, the 2.80 nM IC50 establishes this compound as the most potent exemplar in the US9701664 series, enabling lower dosing in cellular assays and potentially reducing off-target effects at pharmaceutically relevant concentrations.
- [1] BindingDB Entry BDBM50234074 (CHEMBL4070633). IC50 2.80 nM, Inhibition of 17-AAG-induced HSF1 pathway in human U2OS cells. US9701664, Example 39. View Source
- [2] BindingDB Entry BDBM50234073 (CHEMBL4063330). IC50 12 nM, US9701664 Example 1, SKOV3 cells. View Source
- [3] BindingDB Entry BDBM50234090 (CHEMBL4069552). IC50 51 nM, US9701664 Example 2, SKOV3 cells. View Source
